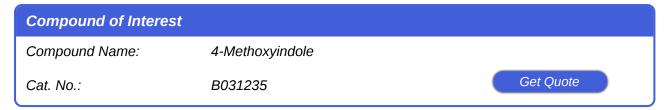


4-Methoxyindole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



CAS Number: 4837-90-5

This technical guide provides an in-depth overview of **4-Methoxyindole**, a heterocyclic aromatic organic compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document covers the physicochemical properties, synthesis, analytical methods, and biological significance of **4-Methoxyindole**, presenting data in a structured and accessible format.

Core Properties and Data

4-Methoxyindole is a solid at room temperature, with a white to off-white or light brown appearance.[1][2] It is sensitive to light and should be stored accordingly.[2][3]

Physicochemical Properties

The key physical and chemical properties of **4-Methoxyindole** are summarized in the table below.



Property	Value	Reference
CAS Number	4837-90-5	[1][3][4][5][6]
Molecular Formula	C ₉ H ₉ NO	[1][3][4][6]
Molecular Weight	147.17 g/mol	[1][3][4][5][6]
Appearance	White to off-white, light brown, or grey crystalline powder or chunks.	[1][2][3][7]
Melting Point	69-70 °C	[3][4][7]
Boiling Point	181-183 °C at 24 mmHg	[3][4][7]
Solubility	Soluble in ethanol (50 mg/mL).	[3][4]
Storage Temperature	2-8°C, under inert atmosphere, protected from light.	[1][2][5]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **4-Methoxyindole**. The following table summarizes key spectroscopic features.



Spectroscopy	Data	Reference
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 8.07 (s, 1H, NH), 7.11 (t, 1H), 7.04 (d, 1H), 6.98 (t, 1H), 6.65 (dd, 1H), 6.52 (d, 1H), 3.94 (s, 3H, OCH ₃)	[3]
¹³ C NMR	Key peaks (ppm): ~55 (OCH ₃), aromatic carbons in the range of 100-155.	[3]
IR Spectroscopy	Characteristic peaks (cm ⁻¹): ~3400 (N-H stretch), ~3100- 3000 (aromatic C-H stretch), ~2950-2850 (aliphatic C-H stretch), ~1600-1450 (aromatic C=C stretch), ~1250-1000 (C- O stretch of aryl ether).	
Mass Spectrometry	Molecular Ion (M+): m/z 147. Key fragments: m/z 132, 104.	[3]

Synthesis and Analysis Experimental Protocol: Synthesis of 4-Methoxyindole

A common synthetic route to **4-Methoxyindole** involves a two-step process starting from 1-methoxy-2-methyl-3-nitrobenzene.[8]

Step 1: Synthesis of 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine

- To a solution of 10 g of 1-methoxy-2-methyl-3-nitrobenzene in 100 ml of DMF, add 8.74 ml of N,N-dimethylformamide dimethyl acetal and 5.44 ml of pyrrolidine.[8]
- Reflux the mixture for 3 hours.[8]
- Concentrate the mixture to half its volume under vacuum.[8]
- Pour the remaining mixture into an ether/water mixture and extract with ether.[8]

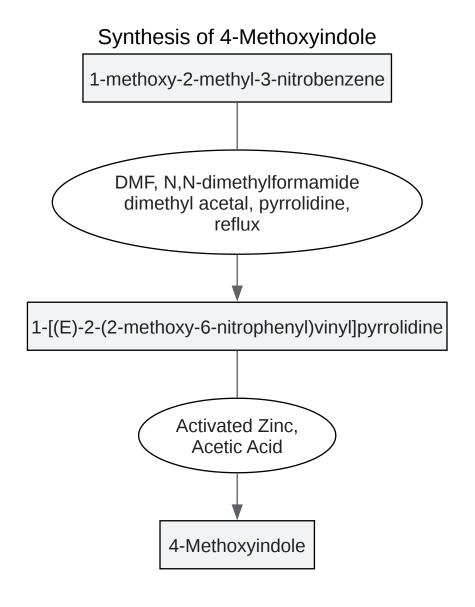


- Wash the organic phase with a saturated NaCl solution and dry over MgSO₄.[8]
- Evaporate the solvent under vacuum to yield the intermediate product.[8]

Step 2: Synthesis of 4-Methoxyindole

- Prepare activated zinc by stirring 150 ml of zinc powder in 500 ml of 0.5N HCl for 1 hour at room temperature. Filter, wash with water to a neutral pH, then with anhydrous EtOH and ether, and dry.[8]
- To a solution of 10 g of the intermediate from Step 1 in 46 ml of acetic acid, add 31.6 g of activated zinc portionwise, maintaining the temperature between 20 and 30°C using an ice bath.[8]
- Stir the reaction mixture at room temperature for 30 minutes and then filter.[8]
- Extract the filtrate with EtOAc.[8]
- Wash the organic phase with NaHCO₃ solution and then with a saturated NaCl solution. Dry over MgSO₄.[8]
- Evaporate the solvent under vacuum.[8]
- Purify the residue by chromatography on silica gel, eluting with a cyclohexane/EtOAc mixture to yield 4-Methoxyindole.[8]





Click to download full resolution via product page

A simplified workflow for the synthesis of **4-Methoxyindole**.

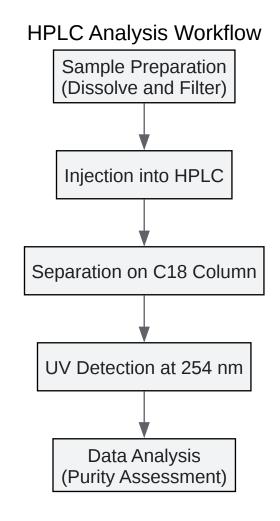
Experimental Protocol: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of **4-Methoxyindole**. A general reversed-phase HPLC method is described below.

- Instrumentation: HPLC system equipped with a UV detector, autosampler, and column oven.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 μm particle size).
- Mobile Phase:



- A: Water with 0.1% Formic Acid
- B: Acetonitrile with 0.1% Formic Acid
- Gradient: A typical gradient can be run from 5% B to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 254 nm.
- Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL and filter through a 0.45 µm syringe filter before injection.



Click to download full resolution via product page



Workflow for the HPLC analysis of 4-Methoxyindole.

Biological Significance and Applications

4-Methoxyindole serves as a crucial building block in the synthesis of a variety of biologically active molecules.[2][9] It is a reactant in the preparation of:

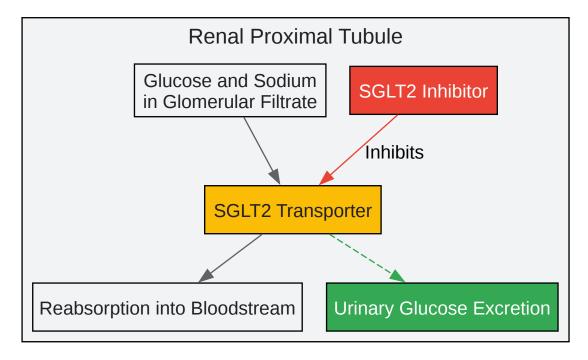
- GABA analogs[2][9]
- HIV-1 integrase inhibitors[2][9]
- Anticancer agents[2][9]
- Sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors[2][9]
- Integrase strand-transfer inhibitors (INSTIs)[2][9]

Role as a Precursor in SGLT2 Inhibitors

Sodium-glucose co-transporter 2 (SGLT2) inhibitors are a class of medications used in the management of type 2 diabetes. They work by inhibiting the SGLT2 protein in the renal proximal tubule, which is responsible for the majority of glucose reabsorption from the glomerular filtrate back into the bloodstream.[1] By blocking this transporter, SGLT2 inhibitors promote the excretion of glucose in the urine, thereby lowering blood glucose levels.[1][10] This mechanism also leads to a mild osmotic diuresis and natriuresis, contributing to a reduction in blood pressure and body weight.[5]



Mechanism of SGLT2 Inhibitors



Click to download full resolution via product page

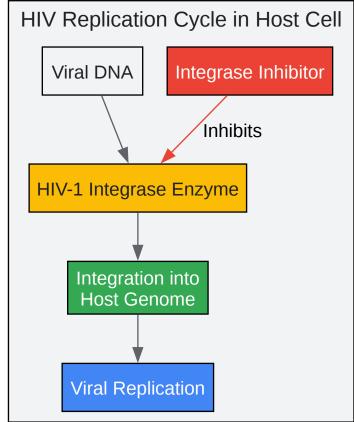
Mechanism of action of SGLT2 inhibitors in the renal tubule.

Role as a Precursor in HIV-1 Integrase Inhibitors

4-Methoxyindole derivatives are also utilized in the development of HIV-1 integrase inhibitors. The HIV-1 integrase enzyme is essential for the replication of the virus as it facilitates the integration of the viral DNA into the host cell's genome.[8] By blocking the strand transfer step of this process, integrase inhibitors prevent the viral DNA from becoming a permanent part of the host's genetic material, thus halting viral replication.[7][8]



Mechanism of HIV-1 Integrase Inhibitors HIV Replication Cycle in Host Cell



Click to download full resolution via product page

Mechanism of action of HIV-1 integrase inhibitors.

Safety and Handling

4-Methoxyindole is classified as an irritant.[3] The following GHS hazard and precautionary statements apply:

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
 H335 (May cause respiratory irritation).[3][7]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water),



P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][11]

It is recommended to handle **4-Methoxyindole** in a well-ventilated area using appropriate personal protective equipment, including gloves, safety glasses, and a dust mask.[12] The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. wirelesslifesciences.org [wirelesslifesciences.org]
- 2. Allosteric inhibition of HIV-1 integrase activity PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. heart.bmj.com [heart.bmj.com]
- 6. How Integrase Inhibitors Work International Association of Providers of AIDS Care [iapac.org]
- 7. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 8. Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 10. De novo design and synthesis of HIV-1 integrase inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms and inhibition of HIV integration PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity - RSC Advances (RSC Publishing) [pubs.rsc.org]



 To cite this document: BenchChem. [4-Methoxyindole: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031235#4-methoxyindole-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com